

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

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Compound of Interest

Compound Name: *Ethyl 6-methyl-3-oxoheptanoate*

Cat. No.: *B1285258*

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and analytical characterization of **Ethyl 6-methyl-3-oxoheptanoate**.

Introduction

Ethyl 6-methyl-3-oxoheptanoate is a β -keto ester, a class of organic compounds that are pivotal as intermediates in various synthetic pathways.^[1] Its structure, featuring a ketone and an ester functional group separated by a methylene group, imparts a unique reactivity profile that is highly valuable in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.^[1] The presence of the active methylene group allows for facile alkylation and condensation reactions, making it a versatile building block in medicinal chemistry and drug discovery.^{[1][2]}

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Ethyl 6-methyl-3-oxoheptanoate** is fundamental for its application in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.

Table 1: Key Physicochemical Properties of Ethyl 6-methyl-3-oxoheptanoate

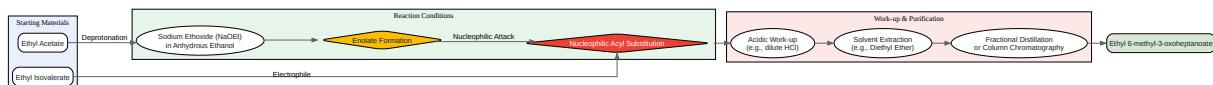
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	[3]
Molecular Weight	186.25 g/mol	[3]
IUPAC Name	ethyl 6-methyl-3-oxoheptanoate	[3]
CAS Number	57689-16-4	[3]
Appearance	Colorless to almost colorless clear liquid	[1] [2]
Boiling Point	110 - 112 °C at 15 mmHg	[1] [2]
Density	0.970 g/cm ³	[1] [2]
SMILES	CCOC(=O)CC(=O)CCC(C)C	[3]
InChIKey	LLAQANOMMFENEZ-UHFFFAOYSA-N	[3]

Synthesis and Reactivity

The synthesis of β -keto esters like **Ethyl 6-methyl-3-oxoheptanoate** often involves condensation reactions. The Claisen condensation, or its crossed variant, is a classical and common method for forming the carbon-carbon bond central to the β -keto ester functionality.[\[4\]](#)

Synthetic Workflow: Crossed Claisen Condensation

The synthesis of **Ethyl 6-methyl-3-oxoheptanoate** can be achieved via a crossed Claisen condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate, which then acts as the nucleophile.[\[4\]](#)[\[5\]](#)



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Caption: Workflow for the synthesis of **Ethyl 6-methyl-3-oxoheptanoate**.

Keto-Enol Tautomerism

A significant aspect of the chemistry of **Ethyl 6-methyl-3-oxoheptanoate** is its existence as an equilibrium mixture of keto and enol tautomers.^{[4][6]} This equilibrium is a fundamental concept for β -dicarbonyl compounds, where an acidic α -hydrogen facilitates the reversible isomerization.^[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.^{[6][7]} The position of this equilibrium is influenced by factors such as solvent polarity and temperature.^{[4][7]}

Caption: Keto-enol tautomerism in β -keto esters.

The presence of both tautomers can be observed in spectroscopic analyses, particularly in NMR, where distinct signals for both the keto and enol forms will be present.^[4]

Spectroscopic Characterization

The structural elucidation of **Ethyl 6-methyl-3-oxoheptanoate** relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **Ethyl 6-methyl-3-oxoheptanoate**

Technique	Parameter	Predicted Value/Range	Interpretation
¹ H NMR	Chemical Shift (δ)	~0.9 ppm (d, 6H)~1.25 ppm (t, 3H)~1.5-1.7 ppm (m, 3H)~2.5 ppm (t, 2H)~3.4 ppm (s, 2H)~4.15 ppm (q, 2H)	Isopropyl -CH ₃ Ethyl ester -CH ₃ Alkyl chain protons-CH ₂ C(O)- α -methylene protonsEthyl ester -OCH ₂ -
¹³ C NMR	Chemical Shift (δ)	~14 ppm~22 ppm~28 ppm~40 ppm~49 ppm~61 ppm~167 ppm~202 ppm	Ethyl ester -CH ₃ Isopropyl -CH ₃ Isopropyl -CH-Alkyl chain -CH ₂ - α -methylene carbonEthyl ester -OCH ₂ -Ester carbonylKetone carbonyl
IR Spectroscopy	Wavenumber (cm ⁻¹)	~2960 cm ⁻¹ ~1745 cm ⁻¹ ~1715 cm ⁻¹ ~1150 cm ⁻¹	C-H stretch (alkane)C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester)
Mass Spectrometry	m/z	186.1256 (M ⁺)141, 115, 85, 57	Molecular IonKey Fragmentation Ions

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures and may vary based on experimental conditions.[8][9]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

- Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

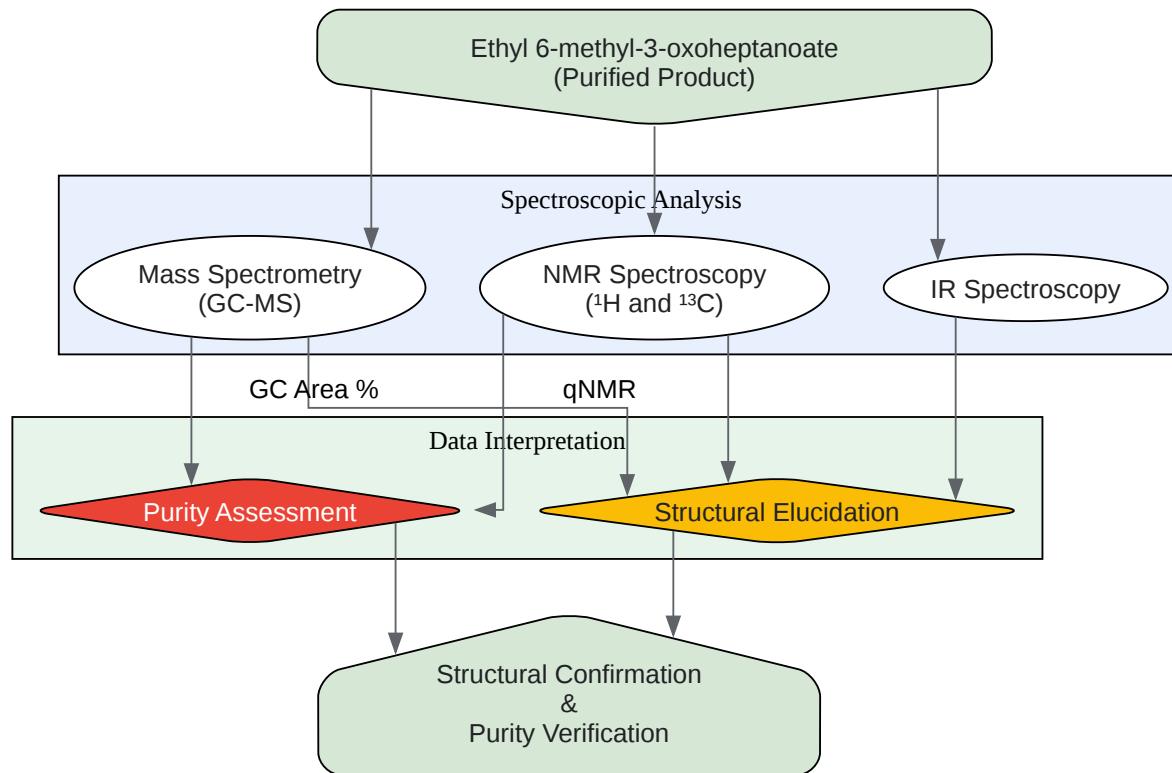
- Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- ^1H NMR: Acquire the spectrum using a standard pulse sequence.
- ^{13}C NMR: Acquire the spectrum with proton decoupling.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy[8]

- Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.
- Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a range of 4000-400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[9]

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). Use Electron Ionization (EI) as the ionization method.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

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Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a lead compound, is a well-established concept in drug discovery.^[10] The isohexyl moiety of **Ethyl 6-methyl-3-oxoheptanoate** can be a valuable component in this context. Its incorporation into a molecule can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and influence the compound's conformation to enhance binding to a biological target.^[10]

While direct applications of **Ethyl 6-methyl-3-oxoheptanoate** in marketed drugs are not extensively documented, its value lies in its role as a versatile intermediate. For instance, β -keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.^[1] The ability to further functionalize the molecule at the active methylene position allows for the generation of diverse chemical libraries for screening and lead optimization.^[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Ethyl 6-methyl-3-oxoheptanoate** is classified with the following hazards:

- H315: Causes skin irritation^[3]
- H319: Causes serious eye irritation^[3]
- H335: May cause respiratory irritation^[3]

Precautionary Measures:^[3]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[3][11]}

Conclusion

Ethyl 6-methyl-3-oxoheptanoate is a chemical intermediate with significant potential in organic synthesis, particularly within the realm of drug discovery and development. Its reactivity, governed by the β -keto ester functionality and the presence of an isohexyl group,

allows for its use in constructing complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.

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